

"N-(4-bromobenzyl)cyclopropanamine chemical properties"

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Compound of Interest

Compound Name:	<i>N</i> -(4-bromobenzyl)cyclopropanamine
Cat. No.:	B183676

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N-(4-bromobenzyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **N-(4-bromobenzyl)cyclopropanamine**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a robust predictive profile. This document includes detailed information on the compound's structure, identifiers, and computed physicochemical properties. A detailed, plausible experimental protocol for its synthesis via reductive amination is presented, along with predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, the potential biological significance of this compound is discussed based on the known activities of related cyclopropane and N-benzylamine derivatives. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of **N-(4-bromobenzyl)cyclopropanamine** in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

N-(4-bromobenzyl)cyclopropanamine is a secondary amine containing a 4-bromobenzyl group and a cyclopropyl moiety. While extensive experimental data for the free base is not readily available in the public domain, its hydrochloride salt is commercially available.

Table 1: Chemical Identifiers for **N-(4-bromobenzyl)cyclopropanamine** and its Hydrochloride Salt

Identifier	N-(4-bromobenzyl)cyclopropanamine (Free Base)	N-(4-bromobenzyl)cyclopropanamine Hydrochloride
IUPAC Name	N-(4-bromobenzyl)cyclopropanamine	N-(4-bromobenzyl)cyclopropanamine hydrochloride
CAS Number	70894-73-4	1158780-91-6[1]
Molecular Formula	C ₁₀ H ₁₂ BrN	C ₁₀ H ₁₃ BrClN[1]
Molecular Weight	226.11 g/mol	262.57 g/mol [1]
Canonical SMILES	C1CC1NC(C2=CC=C(Br)C=C2)	C1CC1NC(C2=CC=C(Br)C=C2).Cl
InChI	InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2	InChI=1S/C10H12BrN.CIH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2;1H
InChIKey	NFCBKJAOZHSQEX-UHFFFAOYSA-N	Not Available

Table 2: Computed Physicochemical Properties of **N-(4-bromobenzyl)cyclopropanamine** (Free Base)

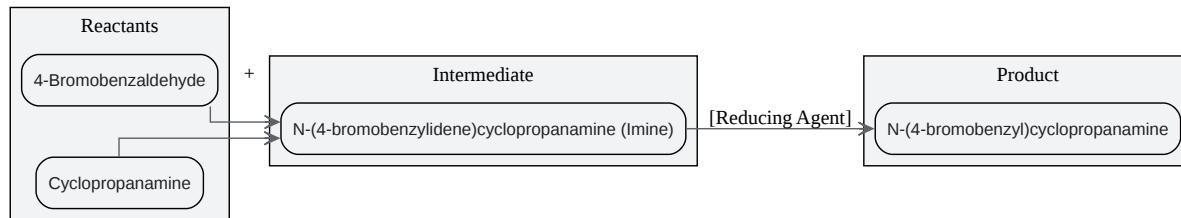
Property	Value
XLogP3	2.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	225.0153 g/mol
Monoisotopic Mass	225.0153 g/mol
Topological Polar Surface Area	12 Å ²
Heavy Atom Count	12
Formal Charge	0
Complexity	137

Note: These properties are computationally derived and may differ from experimental values.

Synthesis Protocol: Reductive Amination

A highly plausible and efficient method for the synthesis of **N-(4-bromobenzyl)cyclopropanamine** is through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.

Reaction Scheme



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Caption: Synthesis of **N-(4-bromobenzyl)cyclopropanamine**.

Experimental Procedure

Materials:

- 4-Bromobenzaldehyde
- Cyclopropanamine
- Methanol (or other suitable solvent like Dichloromethane)
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Glacial acetic acid (optional, as a catalyst for imine formation)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Hydrochloric acid (for hydrochloride salt formation, if desired)

Protocol:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.
 - To this solution, add cyclopropanamine (1.1 equivalents).
 - If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
 - Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Reduction:
 - Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
Caution: Hydrogen gas is evolved.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-(4-bromobenzyl)cyclopropanamine**.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Hydrochloride Salt Formation (Optional):
 - Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
 - Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
 - Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield **N-(4-bromobenzyl)cyclopropanamine** hydrochloride as a solid.

Predicted Spectroscopic Data

While experimental spectra for **N-(4-bromobenzyl)cyclopropanamine** are not readily available, the following are predictions based on the analysis of structurally similar compounds, such as N-benzylcyclopropylamine and other 4-substituted benzyl derivatives.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Assignment	Predicted ^1H NMR (δ , ppm)	Predicted ^{13}C NMR (δ , ppm)
Cyclopropyl-CH ₂	0.4 - 0.6 (m, 4H)	3 - 7
Cyclopropyl-CH	2.1 - 2.3 (m, 1H)	30 - 35
Benzyl-CH ₂	3.7 - 3.9 (s, 2H)	55 - 60
Aromatic-CH (ortho to CH ₂)	7.2 - 7.4 (d, 2H)	129 - 131
Aromatic-CH (ortho to Br)	7.4 - 7.6 (d, 2H)	131 - 133
Aromatic-C (ipso to CH ₂)	-	139 - 141
Aromatic-C (ipso to Br)	-	120 - 122
NH	1.5 - 2.5 (br s, 1H)	-

Infrared (IR) Spectroscopy:

- N-H stretch: A weak to medium band is expected in the region of 3300-3500 cm^{-1} .
- C-H stretch (aromatic): Peaks are expected just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks are expected just below 3000 cm^{-1} .
- C=C stretch (aromatic): Bands are expected in the 1600-1450 cm^{-1} region.
- C-N stretch: A band is expected in the 1250-1020 cm^{-1} region.
- C-Br stretch: A strong band is expected in the 600-500 cm^{-1} region.

Mass Spectrometry (MS):

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
- Fragmentation: A prominent fragment is expected at m/z 170/172, corresponding to the 4-bromobenzyl cation, formed by the loss of the cyclopropylamine radical. Another significant

fragment would be at m/z 91, corresponding to the tropylium ion, a common fragment for benzyl compounds.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **N-(4-bromobenzyl)cyclopropanamine** have not been reported in the available literature. However, the structural motifs present in the molecule, namely the cyclopropane ring and the N-benzylamine core, are found in numerous biologically active compounds. This suggests that **N-(4-bromobenzyl)cyclopropanamine** could be a valuable scaffold for drug discovery.

Insights from Cyclopropane-Containing Compounds

The cyclopropane ring is a key structural feature in many bioactive molecules due to its unique conformational rigidity and electronic properties.^{[2][3][4]} Derivatives containing this moiety have demonstrated a wide array of biological activities, including:

- **Antimicrobial and Antifungal Activity:** Numerous cyclopropane-containing compounds have been reported to exhibit significant antibacterial and antifungal properties.^[4]
- **Anticancer Activity:** The rigid nature of the cyclopropane ring can lead to specific interactions with biological targets, and several derivatives have been investigated for their antiproliferative effects on various cancer cell lines.^[3]
- **Enzyme Inhibition:** The strained ring system can mimic transition states of enzymatic reactions, leading to potent enzyme inhibitors.

Insights from N-Benzylamine Derivatives

The N-benzylamine scaffold is also a common feature in many pharmacologically active compounds. The nature and position of substituents on the benzyl ring can significantly influence the biological activity. N-benzyl substituted compounds have shown potential as:

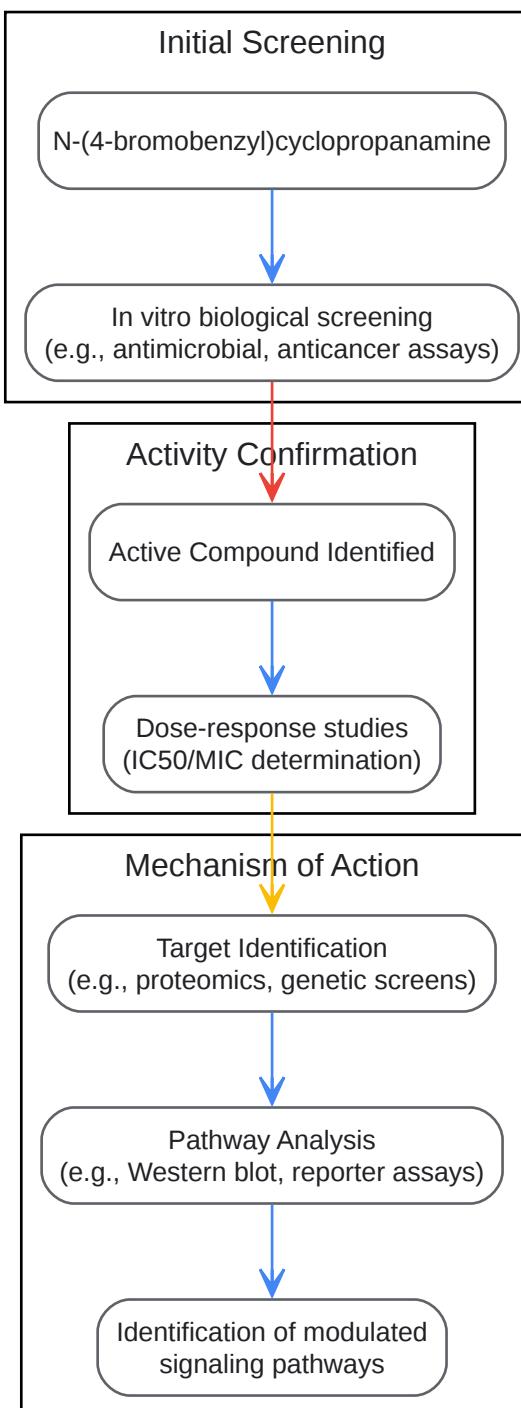
- **Antiproliferative Agents:** Certain N-benzyl-substituted aminodiol have demonstrated remarkable antiproliferative activity against various cancer cell lines.^[5]

Given these precedents, it is plausible that **N-(4-bromobenzyl)cyclopropanamine** could exhibit antimicrobial or anticancer properties. The presence of the bromine atom on the phenyl

ring could further enhance its biological activity through halogen bonding or by modifying its lipophilicity and metabolic stability.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been identified for **N-(4-bromobenzyl)cyclopropanamine**, a general workflow for investigating its potential biological activity and identifying target pathways is presented below.



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Caption: Experimental workflow for biological activity assessment.

Conclusion

N-(4-bromobenzyl)cyclopropanamine is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on its structural components. The information presented herein is intended to facilitate future research into this promising compound and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of **N-(4-bromobenzyl)cyclopropanamine**.

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